6-Isopropyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
6-Isopropyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a synthetic small molecule featuring a fused thieno[2,3-c]pyridine core. Its structure includes:
- A tetrahydrothieno[2,3-c]pyridine scaffold, which combines a thiophene ring with a partially saturated pyridine moiety.
- A 6-isopropyl substituent on the tetrahydrothieno ring.
- A 4-(pyrrolidin-1-ylsulfonyl)benzamido group at position 2.
- A carboxamide group at position 3.
Properties
IUPAC Name |
6-propan-2-yl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4S2.ClH/c1-14(2)25-12-9-17-18(13-25)31-22(19(17)20(23)27)24-21(28)15-5-7-16(8-6-15)32(29,30)26-10-3-4-11-26;/h5-8,14H,3-4,9-13H2,1-2H3,(H2,23,27)(H,24,28);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPORMGYBKGOMEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Modifications
The compound shares structural motifs with adenosine A1 receptor modulators and thiophene derivatives. Below is a comparative analysis:
Structure-Activity Relationship (SAR) Insights
Core Heterocycle Requirements
- Thiophene vs. Benzene: Replacement of the thiophene ring with benzene reduces allosteric enhancement activity, as seen in adenosine A1 receptor modulators . However, fusion with pyridine (as in the target compound) may preserve or modify activity depending on substitution patterns.
Substituent Effects
- 6-Isopropyl Group : Alkyl substitution at the 6-position (analogous to 4-position in simpler thiophenes) may enhance steric interactions with receptor pockets, similar to 4-methyl/ethyl substitutions in PD 81,723 .
- Benzamido Group: The 4-(pyrrolidin-1-ylsulfonyl)benzamido substituent introduces a bulky sulfonamide group. This contrasts with PD 81,723’s 3-trifluoromethylbenzoyl group, which optimizes hydrophobic interactions.
- Carboxamide at Position 3 : This group likely mimics the essential keto carbonyl in classical thiophene derivatives, which is critical for hydrogen bonding and receptor engagement .
Allosteric vs. Competitive Activity
- The target compound’s structural complexity may decouple allosteric enhancement from competitive antagonism, a phenomenon observed in PD 81,723, where substituents dictate activity ratios .
Spectroscopic and Structural Analysis
- NMR Profiling : Comparative NMR studies (e.g., chemical shifts in regions corresponding to substituents) could identify structural perturbations. For example, shifts in regions analogous to "Region A" (positions 39–44) and "Region B" (29–36) in related compounds (Figure 6, ) may localize the effects of the pyrrolidin-1-ylsulfonyl group.
Methodological Considerations in SAR Studies
- Lumping Strategies : Compounds with similar scaffolds (e.g., thiophene derivatives) are often grouped to streamline reaction modeling, as seen in lumping strategies that reduce computational complexity . This approach may overlook subtle substituent effects but aids in initial SAR hypothesis generation.
Research Findings and Implications
- Its tetrahydrothieno[2,3-c]pyridine core balances the electronic effects of thiophene with the hydrogen-bonding capacity of pyridine, a combination underexplored in existing SAR studies .
- Further studies should prioritize in vitro receptor binding assays and molecular dynamics simulations to validate hypothesized interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
